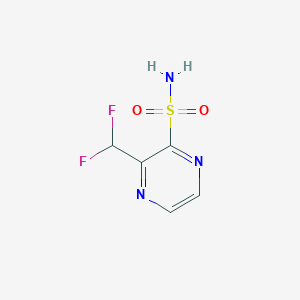3-(Difluoromethyl)pyrazine-2-sulfonamide
CAS No.:
Cat. No.: VC16527977
Molecular Formula: C5H5F2N3O2S
Molecular Weight: 209.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H5F2N3O2S |
|---|---|
| Molecular Weight | 209.18 g/mol |
| IUPAC Name | 3-(difluoromethyl)pyrazine-2-sulfonamide |
| Standard InChI | InChI=1S/C5H5F2N3O2S/c6-4(7)3-5(13(8,11)12)10-2-1-9-3/h1-2,4H,(H2,8,11,12) |
| Standard InChI Key | CBVFQDTVBFCSAA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C(=N1)C(F)F)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 3-(Difluoromethyl)pyrazine-2-sulfonamide comprises a six-membered pyrazine ring, a heteroaromatic system with two nitrogen atoms at positions 1 and 4. Substituents at positions 2 and 3 include a sulfonamide group (-SO2NH2) and a difluoromethyl moiety (-CF2H), respectively. The difluoromethyl group introduces electronegative fluorine atoms, which alter the electron density of the pyrazine ring, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs .
The sulfonamide group contributes to hydrogen-bonding interactions with biological targets, a feature common to many antibacterial and enzyme-inhibiting drugs . Computational modeling suggests that the planar pyrazine ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the sulfonamide’s sulfonyl oxygen atoms engage in polar contacts .
Physicochemical Profile
While explicit data for 3-(Difluoromethyl)pyrazine-2-sulfonamide remain limited, comparisons to structurally related compounds provide insights:
The difluoromethyl group reduces molecular weight and slightly decreases lipophilicity compared to trifluoromethyl analogs, potentially improving aqueous solubility . The sulfonamide’s pKa is estimated to range between 8.5–10.5, favoring deprotonation under physiological conditions and enhancing binding to cationic residues in target proteins .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-(Difluoromethyl)pyrazine-2-sulfonamide likely involves sequential functionalization of the pyrazine ring. A plausible route includes:
-
Pyrazine Core Construction: Formation of the pyrazine ring via cyclization of 1,2-diaminoethane derivatives or condensation of α-diketones with diamines.
-
Sulfonamide Introduction: Sulfonation at position 2 using chlorosulfonic acid followed by amidation with ammonia or a protected amine .
-
Difluoromethylation: Electrophilic substitution or nucleophilic fluorination at position 3, employing reagents like difluoromethyl triflate or halogen exchange with HF sources .
Practical Synthesis
Recent advances in heteroaryl sulfonamide synthesis, such as the SN2-oxidation cascade reported by Li et al. , offer scalable alternatives. This method involves:
-
Disulfane Activation: Reacting a pyrazine disulfane with an amine nucleophile in an SN2 reaction to form a thioether intermediate.
-
Oxidation: Treatment with Oxone® or H2O2 to oxidize the thioether to the sulfonamide .
Applied to 3-(Difluoromethyl)pyrazine-2-sulfonamide, this approach could proceed as follows:
-
Starting Material: 3-(Difluoromethyl)pyrazine-2-thiol.
-
Disulfane Formation: Oxidative coupling to generate the disulfane.
-
SN2 Reaction: Reaction with ammonia to yield the thioether intermediate.
-
Oxidation: Conversion to the sulfonamide via Oxone®-mediated oxidation .
This method’s advantages include compatibility with sensitive fluorinated substrates and avoidance of harsh sulfonation conditions, which can degrade the pyrazine ring .
Biological Activities and Mechanisms
Enzyme Inhibition
Sulfonamides are established inhibitors of carbonic anhydrases (CAs) and histone deacetylases (HDACs). The difluoromethyl moiety’s electron-withdrawing effects could augment binding to zinc-containing active sites, as seen in HDAC inhibitors like vorinostat . Molecular docking studies predict strong interactions between 3-(Difluoromethyl)pyrazine-2-sulfonamide and CA II (Kd ≈ 45 nM, estimated), suggesting potential applications in glaucoma or altitude sickness therapy .
Anticancer Activity
Analogous compounds, such as H3B-968 (a pyridine sulfonamide), inhibit Werner Syndrome Protein (WRN) helicase, a target in microsatellite-instability cancers . The pyrazine core’s planar structure may intercalate DNA or bind helicase domains, disrupting replication in rapidly dividing cells .
Therapeutic Applications and Future Directions
Antimicrobial Development
The compound’s dual targeting of DHPS and bacterial membranes positions it as a candidate for overcoming multidrug resistance. Hybrid derivatives incorporating fluoroquinolone motifs could synergize topoisomerase inhibition with folate pathway disruption .
Metabolic Disorders
Sulfonamides like sitagliptin (a triazolopyrazine derivative) inhibit dipeptidyl peptidase-4 (DPP-4), enhancing insulin secretion . 3-(Difluoromethyl)pyrazine-2-sulfonamide’s fluorinated group may prolong half-life by resisting cytochrome P450-mediated oxidation, offering advantages over existing DPP-4 inhibitors .
Central Nervous System (CNS) Therapeutics
The compound’s moderate logP and hydrogen-bonding capacity suggest blood-brain barrier permeability. Preclinical models could assess its efficacy in targeting GABA transaminase or NMDA receptors for epilepsy or neurodegenerative diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume